molecular formula C11H19ClN2O B021432 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride CAS No. 151257-01-1

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

Cat. No. B021432
M. Wt: 230.73 g/mol
InChI Key: WWRHZLCKSVQRBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride involves complex organic reactions. For instance, Ji Zhiqin (2004) reported an improved synthesis method for diazaspiro[4.4] nonane, starting from malononitrile, through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, indicating a pathway that could potentially be adapted for the synthesis of the compound with higher efficiency and yield (Ji Zhiqin, 2004).

Molecular Structure Analysis

The molecular structure of related 1,7-diazaspiro[4.4]nonane derivatives has been extensively studied. P. Silaichev et al. (2012) explored the crystalline and molecular structures of such compounds, providing valuable insights into the stereochemistry and electronic configuration, which are crucial for understanding the reactivity and properties of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (P. Silaichev et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.4] nonane derivatives involves various reactions, including nucleophilic substitutions and cyclizations. A. Lazic et al. (2017) studied the structure-property relationship of diazaspiro[4.4]nonane-2,4-diones, revealing how modifications in the molecular structure affect their chemical reactivity and potential applications (A. Lazic et al., 2017).

Scientific Research Applications

Synthesis and Chemical Applications

Practical Synthesis of Related Compounds : The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of developing practical and scalable synthetic methods for chemical intermediates. These methods are crucial for manufacturing materials used in various pharmaceutical and chemical applications, emphasizing the significance of cross-coupling reactions and the challenges associated with the use and removal of palladium and toxic reagents in large-scale production (Qiu et al., 2009).

Biological Applications and Mechanisms

Chemistry and Application of Azines : Azines, including derivatives like 2,3-diaza-1,3-butadienes, have been extensively studied for their synthesis, properties, applications, and reactivity. These compounds are relevant to the study of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride due to their structural and functional similarities. The survey of azines provides insights into their potential as organometallic chemistry components, showcasing their broad chemical aspects and significance in developing new materials and pharmaceuticals (Safari & Gandomi-Ravandi, 2014).

properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHZLCKSVQRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436477
Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1)
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Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

CAS RN

151257-01-1
Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1)
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Record name 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride
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Record name 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1)
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Record name 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
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Record name 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

To 19.6 g (0.1 mol) of 1-cyano-1-n-pentanoylaminocyclopentane dissolved in 70 ml of methanol, 25 g (0,46 mol) of potassium hydroxide dissolved in 50 ml of water was added. The resulting solution was stirred and heated at 50-60° C., then under reflux conditions for 2,5 hours. The pH was decreased by the addition of 25 g of ammonium chlorid, then methanol was distilled off. The residue was extracted with 50 ml and 2×30 ml of toluene, the combined organic phases were evaporated to constant weight The residual 16 g of title compound was dissolved in 100 ml of acetone, the pH of the resulting solution was adjusted to 1-2 with hydrochloric acid solution, the mixture was crystallized, the crystals were collected by filtration to obtain 14 g of the title compound, yield 60.8%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
60.8%

Synthesis routes and methods II

Procedure details

To the solution made of 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane and 12.2 g (0.12 mol) of triethylamine in 80 ml of toluene, 13.0 g (0.1 mol) of valeroyl chloride was added at 30° C. After the addition the mixture was stirred at 60° C. for 1 hour, then it was cooled and washed three times with water. The phases were separated and to the organic phase at first 25 g of 20 w/v % sodium hydroxide solution and 7 g of tetrabutyl ammonium hydrogen sulfate, then at 10-15° C. 40 g of 30-35 w/v % hydrogen peroxide solution were added. The reaction mixture was heated to 25-30° C. and was stirred at that temperature for 2 hours. The mixture was then heated to 60° C. and the phases were separated again. To the toluene phase the solution of 3 g of sodium in 30 ml methanol was added and the mixture was heated to reflux temperature to distille out the solvent and the volatile components. The concentration was continued until the mixture was stirrable. To the resulting product 100 ml of acetone was added, the mixture was filtered and the pH of the filtrate was adjusted to 1-2 with conc. hydrochloric acid. The precipitated product was filtered off and dried to obtain 14 g of the title compound, yield 60.8%.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
60.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 2
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 3
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 4
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 5
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Reactant of Route 6
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

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